molecular formula C14H17N3O2S B8638629 methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate

methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B8638629
M. Wt: 291.37 g/mol
InChI Key: TWJVQUITFGEMLR-UHFFFAOYSA-N
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Patent
US08980903B2

Procedure details

Sodium hydride (3.85 g, 167 mmol) (freshly washed with hexane) was added to a solution of compound 226 (12.95 g, 41.9 mmol) in benzene (150 mL). The reaction was stirred at 70° C. After 1 h, the reaction contents were poured into water (300 mL) and extracted with ethyl acetate (2×100 mL). The combined organics were washed with brine, dried over MgSO4, and concentrated in vacuo. Silica gel chromatography (gradient elution 0 to 50% ethyl acetate in hexanes) afforded compound 227 (4.24 g, 34.8% yield).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
compound 226
Quantity
12.95 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
34.8%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1([N:8]([C:14]2[C:19]([CH:20]=O)=[CH:18][N:17]=[C:16]([S:22][CH3:23])[N:15]=2)[CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH2:7][CH2:6][CH2:5][CH2:4]1.O>CCCCCC.C1C=CC=CC=1>[CH:3]1([N:8]2[C:14]3[N:15]=[C:16]([S:22][CH3:23])[N:17]=[CH:18][C:19]=3[CH:20]=[C:9]2[C:10]([O:12][CH3:13])=[O:11])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
compound 226
Quantity
12.95 g
Type
reactant
Smiles
C1(CCCC1)N(CC(=O)OC)C1=NC(=NC=C1C=O)SC
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction contents
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Silica gel chromatography (gradient elution 0 to 50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)N1C(=CC2=C1N=C(N=C2)SC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g
YIELD: PERCENTYIELD 34.8%
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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